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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649

An Important Note on the Presented Data: Spectroscopic data for undecyl 3-aminobut-2-
enoate is not readily available in public spectral databases. Therefore, this guide presents a
comprehensive spectroscopic analysis of a closely related analogue, methyl 3-aminobut-2-
enoate. The data provided for the methyl ester serves as a representative example and can be
used to infer the expected spectral characteristics of the undecyl ester, with predictable
variations arising from the difference in the ester alkyl chain.

This technical guide provides a detailed summary of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for methyl 3-aminobut-2-enoate. The
information is intended for researchers, scientists, and professionals in drug development,
offering a consolidated resource for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-aminobut-2-enoate.

Table 1: *H NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.89 Singlet 3H CHs-C=
3.56 Singlet 3H O-CHs
4.47 Singlet 1H =CH-
~6.5 (broad) Singlet 2H NH:z

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate

Chemical Shift (8) ppm

Assignment

19.1 CHs-C=
50.0 O-CHs
82.5 =CH-
160.2 C=CH
170.8 C=0

Solvent: CDCIz

Table 3: IR Spectroscopic Data for Methyl 3-aminobut-2-enoate
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Wavenumber (cm~?)

Intensity

Assignment

3438, 3324 Strong, Sharp N-H Stretch (amine)
2948 Medium C-H Stretch (aliphatic)
1660 Strong C=0 Stretch (ester)
1614 Strong C=C Stretch (alkene)
1570 Strong N-H Bend (amine)
1265 Strong C-O Stretch (ester)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for Methyl 3-aminobut-2-enoate

miz Relative Intensity (%) Assighment

115 65 [M]* (Molecular lon)
100 40 [M - CHs]*

84 100 [M - OCHs]*

56 85 [M - COOCHs]*

42 75 [CH3-C=NH]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like methyl 3-aminobut-2-enoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm

© 2025 BenchChem. All rights reserved.

3/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard
for chemical shift referencing (& = 0.00 ppm).

» 1H NMR Spectroscopy: The *H NMR spectrum is typically acquired on a 300 or 400 MHz
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and the collection of 16-64 scans. The resulting Free Induction Decay (FID)
is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 75 or 100 MHz. Due to the low natural abundance of the 13C isotope, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Proton decoupling is employed to simplify the spectrum to single lines for each unique
carbon atom.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate
mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a
hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is
first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans
over a range of 4000 to 400 cm~?* with a resolution of 4 cm~1. The final spectrum is
presented as percent transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct
insertion probe or through a gas chromatograph (GC-MS).

 lonization: For a volatile and thermally stable compound like methyl 3-aminobut-2-enoate,
Electron lonization (El) is a common method. In the ion source, the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector
records the abundance of each ion, and the data is plotted as a mass spectrum of relative

intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-Aminobut-2-enoate
Esters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431649#undecyl-3-aminobut-2-enoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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